molecular formula C20H21ClN2O5S B2779967 N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 941904-64-9

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]acetamide

Cat. No.: B2779967
CAS No.: 941904-64-9
M. Wt: 436.91
InChI Key: JXIATHUUSUFBBY-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a piperidine ring, and a sulfonyl group

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the piperidine ring using sulfonyl chlorides.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole ring with the sulfonylated piperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring.

    Reduction: Reduction reactions could target the sulfonyl group or the piperidine ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)acetamide

Uniqueness

The unique combination of the benzo[d][1,3]dioxole ring, the sulfonyl group, and the piperidine ring in N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5S/c21-14-4-7-17(8-5-14)29(25,26)23-10-2-1-3-16(23)12-20(24)22-15-6-9-18-19(11-15)28-13-27-18/h4-9,11,16H,1-3,10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIATHUUSUFBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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